molecular formula C22H20O6 B8573174 1,3-Benzenedicarboxylic acid, polymer with 4,4'-(1,2-ethanediyl)bis[phenol] CAS No. 64192-22-9

1,3-Benzenedicarboxylic acid, polymer with 4,4'-(1,2-ethanediyl)bis[phenol]

Cat. No. B8573174
M. Wt: 380.4 g/mol
InChI Key: OBXGIEVHUHJEIW-UHFFFAOYSA-N
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Patent
US04115357

Procedure details

A charge consisting of 82 parts of isophthalic acid and 148 parts of 1,2-bis(4-acetoxyphenyl)ethane and 0.005 moles sodium carbonate per mole of 1,2-bis(4-acetoxyphenyl)ethane is placed in a reaction vessel equipped with a stirrer, condenser and receiver. The vessel is evacuated and purged with nitrogen three times. A nitrogen blanket is maintained in the reactor while it is heated to 250° C. for about three hours during which period approximately 35 to 40 parts of acetic acid distills. Thereupon the vessel is evacuated to a pressure of about 200 torr for about 5 minutes and the pressure is slowly reduced to about 1 torr while the temperature is increased to about 290° C. When the amperage on the stirrer motor increases by 0.02 to 0.04 amps, the stirrer motor is switched off and the vacuum is released with nitrogen. From 95 to 97 percent of the theoretical amount of acetic acid is collected. The polymer is extruded from the vessel under slight nitrogen pressure and is reduced in a Thomas mill to a powder of particle size in the range of about 0.1 to 0.25 mm. The inherent viscosity is about 0.3. The powder is charged to a reaction vessel which is then purged with nitrogen. The pressure is reduced to 0.1 to 0.2 torr. and the temperature is raised to about 10° to 15° C. below the melting point of the polymer. Heating is continued for 12 hours. The vessel is cooled and the crystalline polymer is discharged. The inherent viscosity of the polymer is 0.90. The polymer melts at 279°-290° C. The rate of crystallization is 2.56 min.-1.
[Compound]
Name
82
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.005 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=[O:6])[CH:3]=1.C([O:16][C:17]1[CH:22]=[CH:21][C:20]([CH2:23][CH2:24][C:25]2[CH:30]=[CH:29][C:28]([O:31]C(=O)C)=[CH:27][CH:26]=2)=[CH:19][CH:18]=1)(=O)C.C(=O)([O-])[O-].[Na+].[Na+]>>[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=[O:6])[CH:3]=1.[OH:16][C:17]1[CH:18]=[CH:19][C:20]([CH2:23][CH2:24][C:25]2[CH:26]=[CH:27][C:28]([OH:31])=[CH:29][CH:30]=2)=[CH:21][CH:22]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
82
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(C(=O)O)=CC=C1)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C1)CCC1=CC=C(C=C1)OC(C)=O
Step Four
Name
Quantity
0.005 mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C1)CCC1=CC=C(C=C1)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
250 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is placed in a reaction vessel
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer, condenser
CUSTOM
Type
CUSTOM
Details
The vessel is evacuated
CUSTOM
Type
CUSTOM
Details
purged with nitrogen three times
TEMPERATURE
Type
TEMPERATURE
Details
A nitrogen blanket is maintained in the reactor while it
DISTILLATION
Type
DISTILLATION
Details
distills
CUSTOM
Type
CUSTOM
Details
Thereupon the vessel is evacuated to a pressure of about 200 torr for about 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
is increased to about 290° C
TEMPERATURE
Type
TEMPERATURE
Details
When the amperage on the stirrer motor increases by 0.02 to 0.04 amps
CUSTOM
Type
CUSTOM
Details
From 95 to 97 percent of the theoretical amount of acetic acid is collected
ADDITION
Type
ADDITION
Details
The powder is charged to a reaction vessel which
CUSTOM
Type
CUSTOM
Details
is then purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
and the temperature is raised to about 10° to 15° C. below the melting point of the polymer
TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
The vessel is cooled
CUSTOM
Type
CUSTOM
Details
The rate of crystallization
WAIT
Type
WAIT
Details
is 2.56 min.
Duration
2.56 min

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C(C1=CC(C(=O)O)=CC=C1)(=O)O.OC1=CC=C(C=C1)CCC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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